
3,4-Dichlorobenzhydryl alcohol
Overview
Description
. It is a derivative of benzhydryl alcohol where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its antiseptic properties and is used in various applications, including as an intermediate in organic synthesis and in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dichlorobenzhydryl alcohol can be synthesized through several methods. One common method involves the reduction of 3,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or ether . The reaction typically proceeds under mild conditions and yields the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3,4-dichlorobenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichlorobenzhydryl alcohol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts in the presence of nucleophiles
Major Products Formed
Oxidation: 3,4-Dichlorobenzaldehyde.
Reduction: 3,4-Dichlorobenzhydryl amine.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Antihistaminic Activity
3,4-Dichlorobenzhydryl alcohol is a precursor in the synthesis of various antihistaminic agents. Research indicates that derivatives of this compound exhibit high anti-histaminic activity, making them effective for treating allergic reactions. For example, N-benzohydryl-N-methyl piperazines derived from this compound have shown prolonged systemic effectiveness against histamine-induced responses .
Case Study: Synthesis of Piperazine Derivatives
A study demonstrated the synthesis of N-methyl-N-(4-dichlorobenzhydryl) piperazine from this compound. The process involved heating the compound with methyl piperazine in the presence of a solvent, leading to high yields of the product with notable antihistaminic properties .
Agrochemicals
Pesticidal Properties
Research has indicated that compounds derived from this compound exhibit pesticidal properties. These compounds can be utilized in developing safer and more effective agrochemicals aimed at pest control while minimizing environmental impact.
Data Table: Pesticidal Efficacy
Compound | Target Pest | Efficacy (%) | Reference |
---|---|---|---|
This compound | Aphids | 85 | |
This compound | Spider Mites | 78 | |
This compound | Whiteflies | 90 |
Material Science
Polymer Additives
The compound is also investigated as a potential additive in polymer formulations. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymers.
Case Study: Polymer Blends
A study explored the incorporation of this compound into polyvinyl chloride (PVC) blends. The results showed improved thermal stability and resistance to UV degradation compared to standard formulations without the additive .
Toxicological Studies
Aquatic Toxicity Assessments
The compound has been evaluated for its toxicity to aquatic organisms as part of regulatory assessments. Studies have shown that certain derivatives can pose risks to fish populations, necessitating careful evaluation before widespread use.
Data Table: Aquatic Toxicity Results
Mechanism of Action
The mechanism of action of 3,4-dichlorobenzhydryl alcohol involves its interaction with microbial cell membranes. It is believed to disrupt the lipid bilayer, leading to leakage of cellular contents and ultimately cell death . The compound’s antiseptic effect is also attributed to its ability to denature proteins and interfere with microbial enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzhydrol: A secondary alcohol that is a metabolite of the insecticide DDT.
Dichlorobenzyl alcohol: A mild antiseptic used in throat lozenges.
Uniqueness
3,4-Dichlorobenzhydryl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Unlike 4,4’-dichlorobenzhydrol, which is a secondary alcohol, this compound is a primary alcohol, leading to different reactivity and applications .
Biological Activity
3,4-Dichlorobenzhydryl alcohol is an aromatic alcohol with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by two chlorine substituents at the 3 and 4 positions of the benzene ring, influences its biological activity and reactivity. This article delves into the biological activities associated with this compound, including its antimicrobial properties, potential applications in cancer research, and interactions with biological molecules.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of chlorine atoms enhances its electron-withdrawing properties, which can affect its interaction with various biological targets. The compound is often synthesized as an intermediate in the development of therapeutic agents.
Antimicrobial Properties
Research indicates that compounds similar to this compound may exhibit antimicrobial activity. Studies have shown that dichlorobenzyl structures can inhibit the growth of certain bacteria and fungi, suggesting that this compound could possess similar properties due to its structural characteristics.
Cancer Research Implications
Emerging studies suggest that this compound may play a role in cancer research. It has been observed to interact with cell signaling pathways that are crucial in cancer progression. These interactions could potentially lead to the development of novel anticancer therapies, although further research is necessary to fully elucidate these mechanisms.
Enzyme Interaction
The compound has been shown to bind to proteins involved in metabolic pathways. This binding may influence enzyme activities or receptor functions, indicating potential roles in drug design and pharmacology. Understanding these interactions is vital for exploring its therapeutic applications.
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
3-Chlorobenzhydryl alcohol | C7H7ClO | Contains one chlorine atom; different reactivity profile. |
4-Chlorobenzhydryl alcohol | C7H7ClO | Chlorine at position 4 affects properties differently. |
Benzhydrol | C13H12O | Lacks chlorine substituents; serves as a baseline. |
Dichlorobenzyl alcohol | C7H6Cl2O | Contains two chlorine atoms but lacks positional specificity. |
The presence of two chlorine atoms at specific positions gives this compound distinct chemical behaviors and biological activities compared to these similar compounds.
Case Studies
- Antimicrobial Activity Study : A study investigating the antimicrobial effects of dichlorobenzyl compounds highlighted that derivatives like this compound could inhibit bacterial growth effectively. This study used a range of bacterial strains to assess efficacy and established a correlation between chlorine substitution and increased antibacterial activity.
- Cancer Cell Line Interaction : In vitro studies on cancer cell lines demonstrated that this compound could modulate cell signaling pathways associated with proliferation and apoptosis. The results indicated a dose-dependent effect on cell viability, suggesting potential for therapeutic application.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-phenylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALLAISNTUBBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987766 | |
Record name | (3,4-Dichlorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68240-78-8 | |
Record name | 3,4-Dichloro-α-phenylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68240-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichlorobenzhydryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068240788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Dichlorophenyl)(phenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dichlorobenzhydryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.146 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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